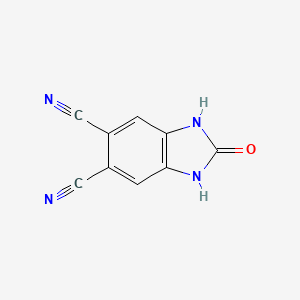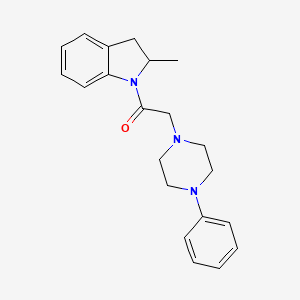![molecular formula C21H19N3O4 B11490815 2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11490815.png)
2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-5-nitro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(7-ETHYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes an indole moiety and a nitro-substituted isoindole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(7-ETHYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, followed by the introduction of the ethyl and methyl groups. The nitro group is then introduced through nitration reactions, and the final isoindole structure is formed through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(7-ETHYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can lead to various oxygenated products.
Scientific Research Applications
2-[2-(7-ETHYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-[2-(7-ETHYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine: This compound shares some structural similarities but differs in its functional groups and reactivity.
2-Chloroethylamine: Another similar compound with different substituents, leading to distinct chemical properties.
Uniqueness
2-[2-(7-ETHYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C21H19N3O4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C21H19N3O4/c1-3-13-5-4-6-16-15(12(2)22-19(13)16)9-10-23-20(25)17-8-7-14(24(27)28)11-18(17)21(23)26/h4-8,11,22H,3,9-10H2,1-2H3 |
InChI Key |
QPJUMVRWWVGROH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(N2)C)CCN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B11490733.png)
![N-[2-(pyridin-3-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11490737.png)

![3-(1-naphthylmethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B11490752.png)
![3-Cyclohexyl-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B11490754.png)
![ethyl [2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B11490758.png)
![N-(4-fluorophenyl)-5-methyl-7-(pyridin-3-yl)-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11490763.png)



![N-(1,3-benzodioxol-5-yl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B11490801.png)
![1-(2-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11490802.png)
![Ethyl 2-({[2-methyl-5-oxo-4-(3-pyridyl)-1,4,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11490808.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide](/img/structure/B11490813.png)
